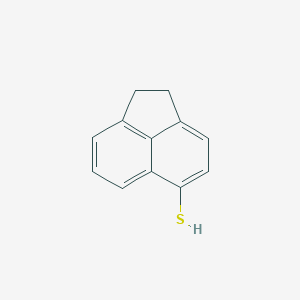

1,2-Dihydroacenaphthylene-5-thiol

Übersicht

Beschreibung

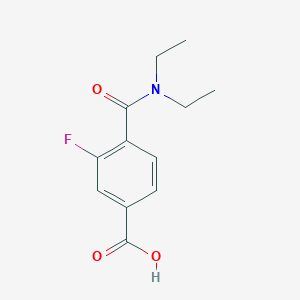

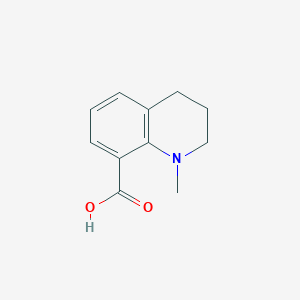

1,2-Dihydroacenaphthylene-5-thiol is a chemical compound with the molecular formula C12H10S . It has a molecular weight of 186.27 . This compound is used for research purposes .

Synthesis Analysis

Thiols, such as 1,2-Dihydroacenaphthylene-5-thiol, are typically prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . For instance, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols .

Chemical Reactions Analysis

Thiols, including 1,2-Dihydroacenaphthylene-5-thiol, can participate in various chemical reactions. For instance, they can undergo thiol-ene “click” reactions, which are radical-mediated or base/nucleophile-initiated reactions used in polymer and materials synthesis . Thiols can also react with alkyl halides using thiourea as a nucleophilic sulfur source, producing alkylisothiouronium salts which are then hydrolyzed to thiols .

Wissenschaftliche Forschungsanwendungen

Ultrasound-Assisted Synthesis

A study by Ghahremanzadeh et al. (2011) highlighted the ultrasound-assisted synthesis of derivatives involving 1,2-dihydroacenaphthylene structures. This method emphasized the efficiency of using ultrasonic irradiation in the presence of p-TSA, showcasing the compound's role in facilitating the synthesis of complex organic molecules under environmentally benign conditions (Ghahremanzadeh et al., 2011).

Thiol-Ene Modification and Polymerization

Research on thiol-ene chemistry, as discussed by Brummelhuis et al. (2008), explores the modification of 1,2-polybutadiene using UV light, which can be extended to the study of compounds like 1,2-Dihydroacenaphthylene-5-thiol. This work demonstrates the potential of using thiol-ene reactions for polymer modification and functionalization under mild conditions (Brummelhuis et al., 2008).

Thiol-addition Reactions and Recognition

The biological significance of thiols has led to research on thiol-addition reactions for thiol recognition, as reviewed by Yin et al. (2013). This review underscores the use of thiol-addition reactions, including those involving acenaphthylene derivatives, in developing probes for detecting biological thiols, showcasing the compound's relevance in bioanalytical chemistry (Yin et al., 2013).

Synthesis and Characterization of Self-Assembled Monolayers

Maya et al. (2004) explored the formation and analysis of self-assembled monolayers (SAMs) from oligo(phenylene ethynylene) derivatives, which relate to the study of 1,2-Dihydroacenaphthylene-5-thiol in creating conductive molecular layers on gold surfaces. This research highlights the potential of such compounds in developing molecular electronics and sensing devices (Maya et al., 2004).

Transition State Effects in Hydrolysis Reactions

The study by Zhao and Whalen (2006) on the hydrolysis of acenaphthylene oxides provides insight into the chemical behavior of acenaphthylene derivatives, including 1,2-Dihydroacenaphthylene-5-thiol, in reaction mechanisms. Understanding these transition state effects is crucial for designing synthetic routes and understanding the stability of related compounds (Zhao & Whalen, 2006).

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylene-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBIVKXDPPRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydroacenaphthylene-5-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)

amine](/img/structure/B1473565.png)

![2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole](/img/structure/B1473573.png)